molecular formula C13H25NO5 B558803 (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid CAS No. 58521-49-6

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid

Cat. No.: B558803
CAS No.: 58521-49-6
M. Wt: 275,35 g/mole
InChI Key: KJIQRHBVNGRPCO-UWVGGRQHSA-N
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Description

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid (commonly referred to as Boc-Statine, CAS 58521-49-6) is a protected derivative of the natural amino acid analog Statine (4-amino-3-hydroxy-6-methylheptanoic acid). Statine is a critical component in protease inhibitors due to its ability to mimic the transition state of peptide substrates during enzymatic hydrolysis . The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling reactions.

Properties

IUPAC Name

(3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIQRHBVNGRPCO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373163
Record name Boc-statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58521-49-6
Record name Boc-statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action, efficacy, and stability of BOC-STA-OH can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using different methods, each with its own set of environmental requirements. Some methods require high temperatures, while others can be performed at room temperature. The choice of solvent can also impact the reaction. Therefore, the environment plays a crucial role in the compound’s action and the resulting products.

Biological Activity

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid (commonly referred to as Boc-amino acid) is a chiral amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various applications.

  • Molecular Formula : C13H25NO5
  • CAS Number : 58521-49-6
  • Molecular Weight : 275.34 g/mol
  • Purity : Typically ≥ 97%

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role in drug development and as a building block in peptide synthesis.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain Boc-amino acids can inhibit the growth of specific bacterial strains, making them potential candidates for antibiotic development .

2. Role in Drug Discovery

Boc-amino acids are commonly used as intermediates in the synthesis of bioactive peptides and proteins. Their ability to form stable structures allows for the exploration of new therapeutic agents targeting various diseases, including cancer and infectious diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : This compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, it may serve as an inhibitor for aspartic proteases, which are crucial in various biological processes and disease states .
  • Cell Cycle Modulation : Studies suggest that Boc-amino acids can influence cell cycle progression and apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial effects against Staphylococcus aureus using Boc-amino acid derivatives .
Study 2Explored the use of Boc-amino acids in synthesizing peptide inhibitors for proteases involved in cancer progression .
Study 3Investigated the impact of Boc-protected amino acids on cell proliferation and apoptosis in various cancer cell lines .

Applications

The applications of this compound extend beyond basic research:

  • Pharmaceutical Development : As a building block for peptide synthesis in drug formulation.
  • Biochemical Research : Used in studies focusing on enzyme inhibition and metabolic pathways.
  • Antimicrobial Agents : Potential development into new antibiotics targeting resistant bacterial strains.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₂₅NO₅
  • Molecular Weight : 275.34 g/mol
  • Stereochemistry : 3S,4S configuration ensures structural specificity for biological activity.
  • Synthesis: Synthesized via multi-step routes starting from L-Leucine, involving protection, substitution, reduction, and deprotection steps (e.g., dibenzylamine intermediates, hydrogenolysis with Pd(OH)₂/C) with an overall yield of ~33.6% .

Comparison with Similar Compounds

Statine (4-Amino-3-hydroxy-6-methylheptanoic acid)

  • Molecular Formula: C₇H₁₅NO₃
  • Molecular Weight : 175.23 g/mol
  • Key Differences :
    • Lacks the Boc group, making its amine group reactive but prone to undesired side reactions.
    • Directly used in peptide synthesis without requiring deprotection, but requires stringent handling due to instability .
    • Applications: Integral to HIV protease inhibitors and renin inhibitors due to its transition-state mimicry .

(3S,4S)-4-[(Fmoc)amino]-3-hydroxy-6-methylheptanoic Acid

  • Molecular Formula: C₂₃H₂₇NO₅
  • Molecular Weight : 397.46 g/mol
  • Key Differences :
    • Uses Fmoc (fluorenylmethyloxycarbonyl) protection instead of Boc.
    • Deprotection requires mild bases (e.g., piperidine), making it compatible with acid-sensitive substrates.
    • Higher hydrophobicity due to the Fmoc group, influencing solubility and purification strategies .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences: Contains a piperidine ring and phenyl group, diverging structurally from the linear heptanoic acid chain of Boc-Statine. 3S,4R stereochemistry alters binding interactions in medicinal chemistry applications. Applications: Likely used in CNS-targeting drugs due to piperidine’s prevalence in neuromodulators .

Dibenzylamino-Protected Precursor

  • Example: (3S,4S)-4-(Dibenzylamino)-3-hydroxy-6-methylheptanoic acid
  • Key Differences: Uses benzyl groups for amine protection, requiring hydrogenolysis (Pd-catalyzed) for removal. Less commonly used in modern peptide synthesis due to harsher deprotection conditions compared to Boc/Fmoc .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Deprotection Method Key Applications
Boc-Statine C₁₃H₂₅NO₅ 275.34 Boc Acid (e.g., TFA) Peptide synthesis, protease inhibitors
Statine (unprotected) C₇H₁₅NO₃ 175.23 None N/A Transition-state mimics in drug design
Fmoc-Statine C₂₃H₂₇NO₅ 397.46 Fmoc Base (e.g., piperidine) Orthogonal peptide synthesis
(3S,4R)-Boc-4-phenylpiperidine-3-carboxylic Acid C₁₇H₂₃NO₄ 305.37 Boc Acid (e.g., TFA) Neurological drug intermediates
Dibenzylamino-Protected Statine Precursor C₂₁H₂₇NO₃ 353.45 Benzyl Hydrogenolysis (Pd/H₂) Intermediate in Statine synthesis

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